1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer
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Overview
Description
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer is a chemical compound with the molecular formula C₁₁H₁₂O and a molecular weight of 160.2124 g/mol . It is also known by other names such as anti-7-Benzonorbornenol and anti-7-Hydroxybenzonorbornene . This compound is characterized by its unique structure, which includes a methano bridge and a hydroxyl group attached to a naphthalene ring system.
Preparation Methods
The synthesis of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer can be achieved through various synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydro-1,4-methanonaphthalene with appropriate reagents under controlled conditions . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of corresponding ketones or aldehydes.
Scientific Research Applications
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential biological activities and therapeutic properties. Additionally, in the industrial sector, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer involves its interaction with specific molecular targets and pathways . The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer can be compared with other similar compounds such as 1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-one and 9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine . These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of the hydroxyl group in this compound makes it unique and influences its reactivity and applications.
Properties
CAS No. |
55255-94-2 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-ol |
InChI |
InChI=1S/C11H12O/c12-11-9-5-6-10(11)8-4-2-1-3-7(8)9/h1-4,9-12H,5-6H2 |
InChI Key |
HEKIGGFOVMNILV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1C3=CC=CC=C23)O |
Origin of Product |
United States |
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